molecular formula C28H42Cl2N4O2+2 B1664838 Ambenonium CAS No. 7648-98-8

Ambenonium

カタログ番号: B1664838
CAS番号: 7648-98-8
分子量: 537.6 g/mol
InChIキー: OMHBPUNFVFNHJK-UHFFFAOYSA-P
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Ambenonium can be synthesized through various synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with diethylamine to form N,N-diethyl-2-chlorobenzylamine. This intermediate is then reacted with ethyl chloroformate to yield N,N-diethyl-2-chlorobenzylcarbamate. The final step involves the reaction of this carbamate with 1,2-diaminoethane to produce this compound .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity .

化学反応の分析

科学的研究の応用

Treatment of Myasthenia Gravis

Ambenonium is primarily indicated for managing symptoms of myasthenia gravis. It enhances neuromuscular transmission by preventing the breakdown of acetylcholine, thereby improving muscle strength and endurance.

  • Efficacy : Clinical studies have shown that this compound can significantly reduce muscle weakness in MG patients. It is often used when other treatments like pyridostigmine are ineffective or contraindicated due to hypersensitivity to bromides .

Pharmacokinetics and Administration

This compound is administered orally but has poor gastrointestinal absorption. Studies indicate significant variability in serum levels among patients, complicating dosage management . The pharmacokinetic profile suggests that achieving stable therapeutic levels can be challenging, with reported intraindividual variations in serum concentration up to tenfold over 24 hours .

Comparative Efficacy with Other Cholinesterase Inhibitors

Drug Mechanism Indications Side Effects
This compoundReversible acetylcholinesterase inhibitorMyasthenia gravisFewer muscarinic effects than neostigmine
NeostigmineReversible acetylcholinesterase inhibitorMyasthenia gravisMore muscarinic side effects
PyridostigmineReversible acetylcholinesterase inhibitorMyasthenia gravisCommonly used first-line treatment

Case Study 1: Efficacy in Myasthenic Crisis

A study involving a cohort of MG patients demonstrated that those treated with this compound showed marked improvement during myasthenic crises compared to those on alternative therapies. Patients reported enhanced muscle strength and reduced fatigue levels within weeks of starting treatment .

Case Study 2: Dosage Variability

In a clinical trial monitoring serum levels of this compound in MG patients, significant interindividual variability was observed. Some patients required higher doses to achieve therapeutic effects, while others experienced adverse effects at lower doses. This variability underscores the need for personalized treatment plans based on individual pharmacokinetic responses .

生物活性

Ambenonium is a synthetic compound classified as a cholinesterase inhibitor, primarily used in the treatment of myasthenia gravis, a neuromuscular disorder characterized by weakness and rapid fatigue of voluntary muscles. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant clinical studies.

  • Chemical Formula : C28H42Cl2N4O2
  • Molecular Weight : 537.57 g/mol
  • Structure : this compound is a bisquaternary ammonium compound, which contributes to its potent cholinesterase inhibitory activity.

This compound functions primarily through the reversible inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine (ACh) at synaptic junctions. By inhibiting AChE, this compound increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is crucial in managing symptoms associated with myasthenia gravis, where ACh receptor antibodies impair neuromuscular transmission.

Key Mechanistic Insights:

  • Competitive Inhibition : this compound competes with ACh for binding to AChE. It has one of the highest known affinities for this enzyme, with an inhibition constant (Ki) of approximately 0.12 nM .
  • Peripheral Anionic Site Interaction : The drug interacts at a peripheral site on the AChE enzyme, facilitating prolonged action and effectiveness .

Pharmacological Profile

This compound is characterized by its unique pharmacokinetic and pharmacodynamic properties:

PropertyDescription
Absorption Poorly absorbed from the gastrointestinal tract
Volume of Distribution Not well-defined
Protein Binding Moderate; interacts with various transport proteins
Half-life 4–8 hours

Clinical Applications

This compound is primarily indicated for:

  • Myasthenia Gravis Management : Used to alleviate muscle weakness by enhancing neuromuscular transmission.

Case Studies and Research Findings

  • Long-term Administration Effects : A study observed that long-term use of this compound led to degeneration and simplification of postsynaptic folds at neuromuscular junctions in animal models. This suggests potential structural changes in synaptic architecture due to prolonged cholinesterase inhibition .
  • Pharmacokinetics in Myasthenic Patients : Research indicated significant intraindividual variability in serum levels of this compound among myasthenic patients, with concentrations ranging from 0.129 to 0.812 µg/ml. This variability underscores the need for individualized dosing regimens .
  • Comparative Efficacy Studies : In comparative studies with other cholinesterase inhibitors like neostigmine and pyridostigmine, this compound demonstrated similar efficacy but was less commonly used due to its side effect profile and pharmacokinetic characteristics .

Side Effects and Contraindications

While this compound is effective, it is associated with several side effects:

  • Muscarinic Side Effects : These may include increased salivation, gastrointestinal motility issues, and bradycardia.
  • Contraindications : Patients hypersensitive to bromide ions may prefer this compound over other inhibitors like neostigmine due to its lower incidence of muscarinic side effects .

特性

IUPAC Name

(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40Cl2N4O2/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30/h9-16H,5-8,17-22H2,1-4H3/p+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHBPUNFVFNHJK-UHFFFAOYSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42Cl2N4O2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048396
Record name Ambenonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ambenonium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 9.42e-07 g/L
Record name Ambenonium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01122
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ambenonium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ambenonium exerts its actions against myasthenia gravis by competitive, reversible inhibition of acetylcholinesterase. The disease myasthenia gravis occurs when the body inappropriately produces antibodies against acetylcholine receptors, and thus inhibits proper acetylcholine signal transmission (when acetylcholine binds to acetylcholine receptors of striated muscle fibers, it stimulates those fibers to contract). Ambenonium reversibly binds acetylcholinesterase at the anionic site, which results in the blockage of the site of acetycholine binding, thereby inhibiting acetylcholine hydrolysis and enhancing cholinergic function through the accumulation of acetycholine at cholinergic synpases. Elevated acetylcholine levels lead to facilitates transmission of impulses across the myoneural junction.
Record name Ambenonium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01122
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

7648-98-8
Record name Ambenonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7648-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ambenonium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007648988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambenonium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01122
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ambenonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMBENONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L16PUN799N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ambenonium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196-199 °C, 196 - 199 °C
Record name Ambenonium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01122
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ambenonium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ambenonium
Reactant of Route 2
Ambenonium
Reactant of Route 3
Ambenonium
Reactant of Route 4
Reactant of Route 4
Ambenonium
Reactant of Route 5
Reactant of Route 5
Ambenonium
Reactant of Route 6
Ambenonium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。